molecular formula C22H14Br4O4 B073270 Tetrabromophenolphthalein ethyl ester CAS No. 1176-74-5

Tetrabromophenolphthalein ethyl ester

Cat. No.: B073270
CAS No.: 1176-74-5
M. Wt: 662 g/mol
InChI Key: SQFXATUXPUCFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tetrabromophenolphthalein ethyl ester (TBPE) is primarily used as an anionic dye . Its primary targets are cationic surfactants and aliphatic amines . These targets play a crucial role in various biochemical processes, including cell signaling and membrane stability.

Mode of Action

TBPE interacts with its targets through ionic interactions . As an anionic dye, it binds to cationic surfactants and amines, forming a complex that can be detected spectrophotometrically . This interaction results in changes in the optical properties of the solution, allowing for the quantification of the target molecules .

Biochemical Pathways

Given its use in the spectrophotometric determination of cationic surfactants and amines , it can be inferred that it may influence pathways involving these molecules. The downstream effects of these interactions would depend on the specific roles of the targeted surfactants and amines in the biological system under study.

Pharmacokinetics

Given its molecular weight of 66196 , it is likely that it has low bioavailability due to poor absorption and distribution

Result of Action

The primary result of TBPE’s action is the formation of a detectable complex with its targets, allowing for their quantification . On a molecular level, this involves ionic interactions between the anionic TBPE and the cationic targets . On a cellular level, the effects would depend on the specific roles of the targeted surfactants and amines.

Action Environment

The action, efficacy, and stability of TBPE can be influenced by various environmental factors. For instance, the pH of the solution can affect the ionization state of TBPE and its targets, potentially influencing their interaction . Additionally, temperature may affect the stability of TBPE, as it is generally stable at room temperature but may decompose at higher temperatures . Other factors, such as the presence of other ions or molecules in the solution, could also influence the action of TBPE.

Biochemical Analysis

Biochemical Properties

Tetrabromophenolphthalein ethyl ester is known to interact with various biomolecules. It is used as a counter ion in the spectrophotometric determination of cationic surfactants . It is also used in the spectrometric determination of aliphatic primary, secondary, and tertiary amines .

Cellular Effects

It has been used to quantify urinary albumin in point-of-care devices , suggesting that it may interact with cellular proteins and potentially influence cellular processes.

Molecular Mechanism

It is known to form an ion-associate in the organic phase when reacted with benzalkonium, a type of cationic surfactant . This suggests that it may interact with biomolecules through ionic bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tetrabromophenolphthalein ethyl ester typically involves the bromination of phenolphthalein followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and an acid catalyst to facilitate the esterification process .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Tetrabromophenolphthalein ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

    Phenolphthalein: A related compound used as a pH indicator.

    Bromophenol Blue: Another brominated dye used in similar applications.

    Ethyl Red: A dye used in pH determination and similar analytical techniques.

Uniqueness: : Tetrabromophenolphthalein ethyl ester is unique due to its high bromine content, which enhances its ability to form stable complexes with cationic surfactants and proteins . This property makes it particularly useful in analytical applications where sensitivity and specificity are crucial .

Properties

IUPAC Name

ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,27H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXATUXPUCFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62637-91-6 (potassium salt)
Record name Bromophthalein Magenta E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5044520
Record name Tetrabromophenolphthalein ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Yellow crystals from benzene

CAS No.

1176-74-5
Record name Tetrabromophenolphthalein ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromophthalein Magenta E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabromophenolphthalein ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrabromophenolphthalein ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRABROMOPHENOLPHTHALEIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D91NS781O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromophthalein Magenta E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

210 °C
Record name Bromophthalein Magenta E
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabromophenolphthalein ethyl ester
Reactant of Route 2
Reactant of Route 2
Tetrabromophenolphthalein ethyl ester
Reactant of Route 3
Tetrabromophenolphthalein ethyl ester
Reactant of Route 4
Tetrabromophenolphthalein ethyl ester
Reactant of Route 5
Tetrabromophenolphthalein ethyl ester
Reactant of Route 6
Tetrabromophenolphthalein ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.